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molecular formula C11H15BrO2 B8578576 [5-Bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol

[5-Bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol

Cat. No. B8578576
M. Wt: 259.14 g/mol
InChI Key: MXKWUMAJKIWZAF-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of [5-bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol (108a, 25.0 g, 96.5 mmol) in CHCl3 (300 mL) was added MnO2 (42.0 g, 487 mmol). The mixture was stirred at room temperature for 18 hours. The mixture was filtered and the solids were washed with CH2Cl2 (2×20 mL). The filtrate was concentrated under vacuum to give 5-bromo-2-methyl-3-(propan-2-yloxy)benzaldehyde (108b, 18 g, 73%) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
42 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH:12]([CH3:14])[CH3:13])[C:5]([CH3:10])=[C:6]([CH2:8][OH:9])[CH:7]=1>C(Cl)(Cl)Cl.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH:12]([CH3:14])[CH3:13])[C:5]([CH3:10])=[C:6]([CH:7]=1)[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)CO)C)OC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
42 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with CH2Cl2 (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C=O)C1)C)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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